AZD4573 free base
Overview
Description
Molecular Structure Analysis
The molecular formula of AZD4573 free base is C22H28ClN5O2 . Its exact mass is 429.19 and its molecular weight is 429.949 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.56%), Chlorine (8.25%), Nitrogen (16.29%), and Oxygen (7.44%) .Chemical Reactions Analysis
AZD4573 treatment causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability . In human cancer cell line panel screens, AZD4573 induces rapid caspase activation (6h) and loss of viability (24h) across a diverse set of hematological cancers .Physical And Chemical Properties Analysis
The physical and chemical properties of AZD4573 free base are as follows: its molecular formula is C22H28ClN5O2, its molecular weight is 429.94, and its CAS number is 2057509-72-3 . It is recommended to be stored at -20°C in powder form for up to 3 years from the date of receipt .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Hematologic Oncology .
Summary of the Application
AZD4573 is a highly selective CDK9 inhibitor that suppresses MCL-1 and induces apoptosis in hematologic cancer cells .
Methods of Application
The antitumor activity of AZD4573 was determined across broad cancer cell line panels in vitro as well as cell line- and patient-derived xenograft models in vivo . Multiple approaches, including integrated transcriptomic and proteomic analyses, loss-of-function pathway interrogation, and pharmacologic comparisons, were employed to further understand the major mechanism driving AZD4573 activity and to establish an exposure/effect relationship .
Results or Outcomes
AZD4573 demonstrated rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro, and MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells .
Application in Diffuse Large B-Cell Lymphoma (DLBCL) Treatment
Specific Scientific Field
This application falls under the field of Lymphoma Research .
Summary of the Application
AZD4573, in combination with acalabrutinib, is being studied for the treatment of patients with relapsed/refractory Diffuse Large B-Cell Lymphoma (r/r DLBCL) .
Methods of Application
In a multicenter, open-label, Phase 1b/2a study, AZD4573 was given intravenously weekly and acalabrutinib 100 mg was given orally twice daily . Treatment was given until progressive disease/unacceptable toxicity .
Results or Outcomes
As of August 2, 2022, 21 patients have been dosed. At data cutoff on May 17, 2022, 13 patients were evaluable for safety and 11 were evaluable for response .
Application in Pharmacokinetics Study
Specific Scientific Field
This application falls under the field of Pharmacokinetics .
Summary of the Application
AZD4573 is a highly potent and selective CDK9 inhibitor that rapidly and preferentially decreases BCL2 family anti-apoptotic proteins MCL-1, BFL-1 as well as the oncogene MYC, inducing apoptosis in a broad range of human hematological malignant cell lines .
Methods of Application
The safety of AZD4573 as monotherapy was previously established in a Phase 1 trial in hematological malignancies .
Results or Outcomes
The safety set included 8 DLBCL not otherwise specified (NOS), 1 high-grade B-cell lymphoma, 1 primary mediastinal B-cell lymphoma, and 3 patients with other subtypes, all T-cell rich .
Application in Multiple Myeloma (MM) Treatment
Specific Scientific Field
This application falls under the field of Myeloma Research .
Summary of the Application
AZD4573 has shown potential in the treatment of multiple myeloma (MM). It is designed for transient target engagement in humans and provides a mechanism to indirectly down modulate key cell survival proteins such as Mcl-1 to kill tumor cells .
Methods of Application
In mice xenograft studies, AZD4573 was tested in subcutaneous and disseminated models of MM .
Results or Outcomes
AZD4573 caused durable regressions in these models. It also significantly enhanced the antitumor activity of venetoclax in in vitro and in vivo models of MM .
Application in Non-Hodgkin Lymphoma (NHL) Treatment
Specific Scientific Field
This application falls under the field of Lymphoma Research .
Summary of the Application
AZD4573 has shown potential in the treatment of non-Hodgkin lymphoma (NHL). It is designed for transient target engagement in humans and provides a mechanism to indirectly down modulate key cell survival proteins such as Mcl-1 to kill tumor cells .
Methods of Application
In mice xenograft studies, AZD4573 was tested in subcutaneous and disseminated models of NHL .
Results or Outcomes
AZD4573 caused durable regressions in these models. It also significantly enhanced the antitumor activity of venetoclax and acalabrutinib in NHL cell lines and subcutaneous xenografts .
Application in Peripheral T-cell Lymphoma Treatment
Specific Scientific Field
This application falls under the field of Lymphoma Research .
Summary of the Application
AZD4573 has been studied in combination with CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, Prednisone) for the treatment of peripheral T-cell lymphoma .
Methods of Application
The details of the methods of application are not specified in the available information .
Results or Outcomes
The results or outcomes of this application are not specified in the available information .
Application in Transcriptional Regulation Studies
Specific Scientific Field
This application falls under the field of Molecular Biology .
Summary of the Application
AZD4573 is a highly potent and selective CDK9 inhibitor. CDK9 regulates transcription elongation through phosphorylation of RNA polymerase II .
Methods of Application
The specific methods of application in this context are not specified in the available information .
Results or Outcomes
Acute inhibition with AZD4573 downregulates short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .
Application in Combination Therapy Studies
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
AZD4573 has been studied in combination with CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, Prednisone) for the treatment of peripheral T-cell lymphoma .
Methods of Application
The details of the methods of application are not specified in the available information .
Results or Outcomes
The results or outcomes of this application are not specified in the available information .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDYSJSPOOAR-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZD4573 free base | |
CAS RN |
2057509-72-3 | |
Record name | AZD-4573 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4573 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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